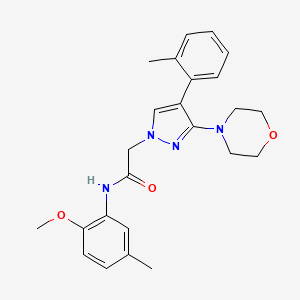

N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-17-8-9-22(30-3)21(14-17)25-23(29)16-28-15-20(19-7-5-4-6-18(19)2)24(26-28)27-10-12-31-13-11-27/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRMHKGOBMOKAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, with the CAS number 1286733-19-4, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 420.5 g/mol

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 1286733-19-4 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Pyrazole derivatives, like the one , have been shown to exhibit significant pharmacological effects due to their ability to inhibit specific enzymes and receptors involved in disease processes:

- Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on kinases such as BRAF(V600E), which is crucial in cancer cell proliferation.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

- Antimicrobial Effects : Preliminary studies indicate that pyrazole derivatives can exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis.

Antitumor Activity

A study highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The derivative this compound was evaluated alongside other compounds for its potency against tumor cells.

Anti-inflammatory Activity

Research has demonstrated that similar pyrazole compounds can significantly reduce the levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating their potential as anti-inflammatory agents. The compound's morpholino group may enhance its ability to penetrate cellular membranes and exert these effects.

Antimicrobial Activity

In vitro tests have shown that certain pyrazole derivatives possess antimicrobial properties, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against selected bacterial strains. This suggests a strong potential for development as new antimicrobial agents.

Case Studies

- Case Study on Antitumor Efficacy : A recent study evaluated a series of pyrazole derivatives, including the compound in focus, against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range.

- Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of pyrazole derivatives in a murine model of inflammation. The results showed marked reductions in inflammatory markers when treated with this compound.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have indicated that N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide exhibits significant anti-inflammatory properties. In silico molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking results indicate favorable binding interactions, suggesting potential for further optimization and development as a therapeutic agent for inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies show that it can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against human cancer cell lines such as OVCAR-8 and MDA-MB-231, with percent growth inhibitions reaching up to 86% in some cases .

Case Study: Anticancer Mechanism

A study focused on a related pyrazole derivative revealed that the mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. This suggests that this compound may share similar mechanisms, warranting further investigation into its anticancer potential .

Antimicrobial Properties

Emerging research indicates that this compound may possess antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The structural features of this compound are believed to contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the pyrazole ring or substituents on the aromatic rings can significantly influence biological activity. For example, changing substituents from hydrophobic to more polar groups can alter binding affinity and selectivity towards biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related acetamide derivatives described in the evidence, focusing on core structures, substituents, synthesis, and functional implications.

Structural and Functional Analysis

Core Structure Variations: The pyrazole core in the target compound and compound 28 () is associated with planar geometry and hydrogen-bonding capacity. In contrast, thiazolidinone (compound 6, ) and thiazole () cores introduce sulfur atoms, which may influence redox properties or metal coordination .

Substituent Effects: Morpholino Group: Present in both the target compound and ’s thiazole derivative, this group improves aqueous solubility and reduces metabolic degradation by cytochrome P450 enzymes. Coumarin: Found in compound 6 (), this fluorophore may enable fluorescence-based tracking in biological systems .

Synthesis and Yield: The target compound’s synthesis is inferred to involve pyrazole cyclization (e.g., via hydrazine and diketone intermediates) and amide coupling, akin to methods in (45% yields for thiazolidinones). The 95% purity of the compound suggests optimized purification protocols .

Pharmacological Implications :

- The oxadiazole in compound 28 () is a bioisostere for ester or amide groups, offering resistance to hydrolysis. The chlorophenyl group in ’s compound may facilitate halogen bonding with targets like kinases or proteases .

Research Findings and Trends

Hydrogen Bonding and Crystal Packing: The acetamide bridge in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), influencing crystal packing (as discussed in ). Similar interactions are critical for stabilizing ligand-target complexes .

Metabolic Stability: Morpholino and oxadiazole substituents (target compound and compound 28) are less susceptible to oxidative metabolism compared to electron-rich groups like coumarin, suggesting longer in vivo half-lives .

This contrasts with the 4-nitrophenyl group in compound 28, which could engage in π-π stacking with aromatic residues .

Q & A

Q. What methods evaluate synergistic effects when combined with other therapeutics?

- Isobolographic analysis or Chou-Talalay combination index (CI) assays quantify synergism/antagonism. For instance, pairing with DNA-damaging agents (e.g., cisplatin) could enhance cytotoxicity in cancer models. Transcriptomic profiling (RNA-seq) may identify pathway crosstalk .

Key Considerations for Experimental Design

- Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) meticulously. For example, zeolite catalysts in acetamide synthesis require activation at 150°C to ensure consistent activity .

- Data Validation : Use orthogonal analytical methods (e.g., IR + NMR) to confirm compound identity, especially for isomers .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for compounds with undefined toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.